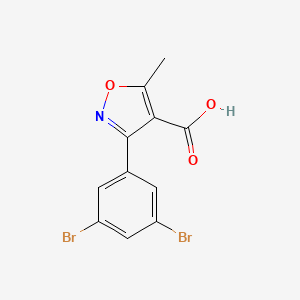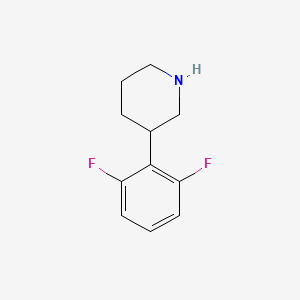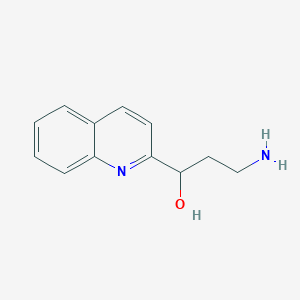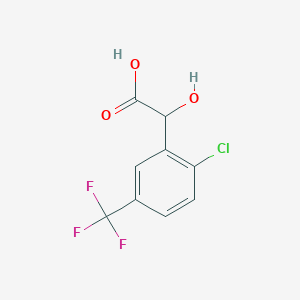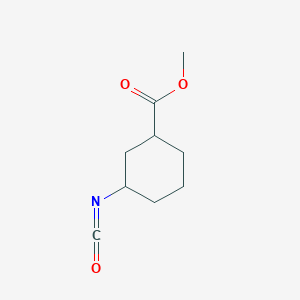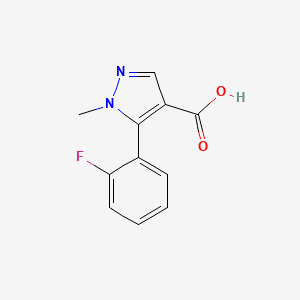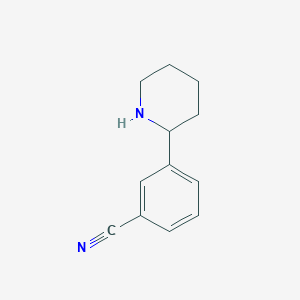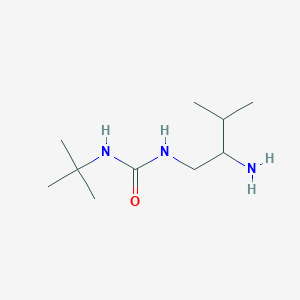
1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea is an organic compound with a unique structure that combines an amino group, a methylbutyl chain, and a tert-butyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea typically involves the reaction of 2-amino-3-methylbutylamine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
科学的研究の応用
1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways and cellular processes, leading to its observed effects.
類似化合物との比較
1-(2-Amino-3-methylbutyl)-3-(tert-butyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-(2-Amino-3-methylbutyl)-3-(tert-butyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: 1-(2-Amino-3-methylbutyl)-3-(tert-butyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
特性
分子式 |
C10H23N3O |
|---|---|
分子量 |
201.31 g/mol |
IUPAC名 |
1-(2-amino-3-methylbutyl)-3-tert-butylurea |
InChI |
InChI=1S/C10H23N3O/c1-7(2)8(11)6-12-9(14)13-10(3,4)5/h7-8H,6,11H2,1-5H3,(H2,12,13,14) |
InChIキー |
CILSDIFJUZGXDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CNC(=O)NC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


